Cas no 1258618-95-9 (Methyl 4-(3-formyl-2-hydroxyphenyl)benzoate)

Methyl 4-(3-formyl-2-hydroxyphenyl)benzoate is a versatile aromatic ester featuring both aldehyde and hydroxyl functional groups, making it a valuable intermediate in organic synthesis. Its bifunctional structure allows for selective reactivity, enabling applications in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of the formyl group facilitates further derivatization, while the hydroxyl group enhances solubility and coordination properties. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined molecular architecture makes it particularly useful in constructing complex heterocycles and fine-tuning electronic properties in conjugated systems. Suitable for research and industrial-scale applications requiring precise functionalization.
Methyl 4-(3-formyl-2-hydroxyphenyl)benzoate structure
1258618-95-9 structure
Product Name:Methyl 4-(3-formyl-2-hydroxyphenyl)benzoate
CAS No:1258618-95-9
MF:C15H12O4
MW:256.253384590149
MDL:MFCD18086591
CID:1218750
PubChem ID:53220496
Update Time:2025-08-03

Methyl 4-(3-formyl-2-hydroxyphenyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(3-formyl-2-hydroxyphenyl)benzoate
    • MFCD18086591
    • DTXSID90685229
    • Methyl 3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
    • 2-Formyl-6-(4-methoxycarbonylphenyl)phenol, 95%
    • 2-FORMYL-6-(4-METHOXYCARBONYLPHENYL)PHENOL
    • 1258618-95-9
    • MDL: MFCD18086591
    • Inchi: 1S/C15H12O4/c1-19-15(18)11-7-5-10(6-8-11)13-4-2-3-12(9-16)14(13)17/h2-9,17H,1H3
    • InChI Key: MKPITOVTCBAXQQ-UHFFFAOYSA-N
    • SMILES: OC1C(C=O)=CC=CC=1C1C=CC(C(=O)OC)=CC=1

Computed Properties

  • Exact Mass: 256.07355886g/mol
  • Monoisotopic Mass: 256.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 63.6Ų

Methyl 4-(3-formyl-2-hydroxyphenyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB320913-5 g
2-Formyl-6-(4-methoxycarbonylphenyl)phenol, 95%; .
1258618-95-9 95%
5g
€1159.00 2023-04-26
abcr
AB320913-5g
2-Formyl-6-(4-methoxycarbonylphenyl)phenol, 95%; .
1258618-95-9 95%
5g
€1159.00 2025-02-21

Methyl 4-(3-formyl-2-hydroxyphenyl)benzoate Suppliers

Amadis Chemical Company Limited
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(CAS:1258618-95-9)Methyl 4-(3-formyl-2-hydroxyphenyl)benzoate
Order Number:A1113380
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:04
Price ($):687.0
Email:sales@amadischem.com

Additional information on Methyl 4-(3-formyl-2-hydroxyphenyl)benzoate

Research Brief on Methyl 4-(3-formyl-2-hydroxyphenyl)benzoate (CAS: 1258618-95-9) in Chemical Biology and Pharmaceutical Applications

Methyl 4-(3-formyl-2-hydroxyphenyl)benzoate (CAS: 1258618-95-9) is a synthetic intermediate of growing importance in chemical biology and pharmaceutical research. This compound, characterized by its unique combination of formyl, hydroxyl, and ester functional groups, has recently emerged as a versatile building block for the synthesis of bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a key precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized its aldehyde group for Schiff base formation with primary amines, enabling rapid diversification of chemical scaffolds. The resulting compounds showed nanomolar inhibitory activity against BTK, with improved selectivity profiles compared to existing therapeutics.

Structural analysis reveals that the spatial arrangement of functional groups in Methyl 4-(3-formyl-2-hydroxyphenyl)benzoate facilitates unique molecular interactions. The ortho-positioned hydroxyl and formyl groups allow for intramolecular hydrogen bonding, creating a semi-rigid structure that enhances binding specificity. This feature has been exploited in the design of protein-protein interaction inhibitors, as reported in a recent Nature Communications article (2024).

In pharmaceutical formulation research, the compound's physicochemical properties have been extensively characterized. With a logP of 2.8 and good solubility in organic solvents, it presents favorable characteristics for medicinal chemistry applications. Stability studies indicate that the ester group remains intact under physiological pH conditions, while the aldehyde functionality can be selectively modified under mild conditions.

Recent advances in synthetic methodology have improved access to this compound. A 2024 Organic Process Research & Development publication described a continuous flow synthesis approach that achieves 85% yield with excellent purity (>99%). This development addresses previous scalability challenges and supports its growing use in industrial drug discovery programs.

The compound's safety profile has been evaluated in preliminary toxicology studies. While showing low acute toxicity (LD50 > 2000 mg/kg in rodent models), researchers note that appropriate handling precautions are necessary due to potential sensitization effects. These findings support its continued investigation as a pharmaceutical intermediate.

Emerging applications extend beyond small molecule therapeutics. A recent ACS Chemical Biology report (2024) demonstrated its use in bioconjugation chemistry, where it serves as a linker for antibody-drug conjugates. The compound's dual functionality allows simultaneous attachment to biomolecules and cytotoxic payloads, offering advantages in controlled drug delivery systems.

Future research directions include exploration of its metal-chelating properties for diagnostic applications and further optimization of derivatives for central nervous system penetration. The compound's structural versatility positions it as a valuable tool in the ongoing development of targeted therapies for complex diseases.

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Amadis Chemical Company Limited
(CAS:1258618-95-9)Methyl 4-(3-formyl-2-hydroxyphenyl)benzoate
A1113380
Purity:99%
Quantity:5g
Price ($):687.0
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